Fusion Enthalpy and Melting Point: Meta vs. Para Isomer Crystal Lattice Stability Comparison
The fusion enthalpy (ΔfusH at Tm) of 3'-ethoxyacetanilide is 28.5 ± 0.6 kJ·mol⁻¹, compared to 32.0 ± 0.1 kJ·mol⁻¹ for phenacetin (4-ethoxyacetanilide), as determined by differential scanning calorimetry [1]. The corresponding melting points (onset) are 368.0 ± 0.4 K for 3'-ethoxyacetanilide vs. 407 ± 0.1 K for phenacetin [2]. A lower fusion enthalpy and melting point indicate weaker crystal lattice stabilization in the meta isomer, which can translate to higher solubility and altered dissolution kinetics relevant to formulation development.
| Evidence Dimension | Fusion enthalpy (ΔfusH at Tm) and melting temperature (Tm) |
|---|---|
| Target Compound Data | ΔfusH = 28.5 ± 0.6 kJ·mol⁻¹; Tm = 368.0 ± 0.4 K (3'-ethoxyacetanilide) |
| Comparator Or Baseline | ΔfusH = 32.0 ± 0.1 kJ·mol⁻¹; Tm = 407 ± 0.1 K (phenacetin, 4-ethoxyacetanilide) |
| Quantified Difference | ΔfusH difference = 3.5 kJ·mol⁻¹ (approx. 11% lower for meta isomer); Tm difference = 39 K |
| Conditions | Differential scanning calorimetry (DSC); onset temperatures; combined literature and new experimental values |
Why This Matters
The significantly lower crystal lattice energy of 3'-ethoxyacetanilide directly affects solubility, dissolution rate, and thermal processing, making it a distinct entity for formulation and co-crystal engineering relative to phenacetin.
- [1] Sokolov, A.A.; Yagofarov, M.I.; Balakhontsev, I.S.; Nizamov, I.I.; Mukhametzyanov, T.A.; Solomonov, B.N.; Yurkshtovich, Y.N.; Stepurko, E.N. Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules 2023, 28, 7027. https://doi.org/10.3390/molecules28207027 View Source
- [2] Umnahanant, P.; Chickos, J. Vaporization and Sublimation Enthalpies of Acetanilide and Several Derivatives by Correlation Gas Chromatography. J. Chem. Eng. Data 2012, 57, 1331–1337. https://doi.org/10.1021/je300152t View Source
